2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid is a compound with a molecular formula of C10H15NO2S2 and a molecular weight of 245.36 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with pentan-3-ylthiol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in an appropriate solvent such as ethanol or acetic acid . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The sulfur atom in the thiazole ring can also form covalent bonds with biological molecules, enhancing its biological activity .
Comparison with Similar Compounds
2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(2-pentan-3-ylsulfanyl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-3-8(4-2)15-10-11-7(6-14-10)5-9(12)13/h6,8H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWHMZKWRDQFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)SC1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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